N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide
Description
This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core, a sulfonyl ethyl linker, and a 2-ethylbutanamide moiety. The dimethoxy substitution on the isoquinoline ring is a common pharmacophore in drug design, often enhancing metabolic stability and target binding . The sulfonyl group contributes to hydrogen bonding and solubility, while the ethylbutanamide tail may modulate lipophilicity and pharmacokinetic (PK) properties.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-5-14(6-2)19(22)20-8-10-27(23,24)21-9-7-15-11-17(25-3)18(26-4)12-16(15)13-21/h11-12,14H,5-10,13H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKAKNGPBXYGHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCC2=CC(=C(C=C2C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide generally involves a multi-step process that includes the formation of key intermediates followed by their coupling and subsequent functional group transformations. Typically, the process begins with the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate via a Pictet-Spengler reaction, which is then subjected to sulfonylation using a suitable sulfonyl chloride. The resultant sulfonyl compound is then linked to 2-ethylbutanamide under amide coupling conditions.
Industrial Production Methods
For industrial-scale production, the synthetic routes can be optimized to enhance yield and purity. This typically involves the use of high-efficiency catalysts, optimized reaction conditions (temperature, pressure, solvent selection), and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide undergoes a variety of chemical reactions. These include:
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Reduction of the sulfonamide group.
Substitution: : Halogenation, nitration, and alkylation reactions.
Hydrolysis: : Under acidic or basic conditions, the compound can hydrolyze to form 6,7-dimethoxy-3,4-dihydroisoquinoline and 2-ethylbutanoic acid.
Common Reagents and Conditions
Oxidation: : Using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing halogens (Br2, Cl2), nitrating agents (HNO3), or alkylating agents (alkyl halides).
Hydrolysis: : Using concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed during these reactions can vary widely based on the reaction conditions. Oxidation typically yields sulfoxides or sulfones, reduction can produce amines, substitution yields halogenated or nitrated derivatives, and hydrolysis forms corresponding acids and amines.
Scientific Research Applications
In Chemistry
In synthetic organic chemistry, this compound serves as a precursor or intermediate in the preparation of more complex molecules. Its ability to undergo various functional group transformations makes it a valuable tool in constructing diverse chemical libraries for drug discovery.
In Biology and Medicine
In the realm of biology and medicine, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide has been investigated for its potential as a therapeutic agent. Studies have explored its role as an inhibitor of certain enzymes, receptor modulators, and anticancer agents.
In Industry
Industrially, the compound can be employed in the synthesis of specialty chemicals, including agrochemicals and pharmaceuticals. Its versatile reactivity profile makes it an attractive candidate for developing new materials and additives.
Mechanism of Action
The compound’s mechanism of action is closely related to its interaction with specific molecular targets such as enzymes and receptors. By binding to active sites or allosteric sites on these proteins, it can modulate their activity. For instance, as an enzyme inhibitor, it may impede substrate access to the enzyme's catalytic site, thereby reducing the enzyme's activity and subsequent product formation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Key analogs and their structural differences are summarized below:
Key Observations :
- Sulfonyl vs. Carbonyl/Carboxamide Linkers : Sulfonyl groups (as in the target compound) improve solubility and hydrogen-bonding capacity compared to carbonyl or carboxamide linkers, which may prioritize membrane permeability .
- Aromatic Extensions: Compounds like GF120918 and XR9576 incorporate acridine or quinoline moieties, enhancing P-gp inhibition by increasing π-π stacking interactions .
Key Observations :
- P-gp Inhibition : The target compound’s sulfonyl ethyl group may reduce efflux compared to carboxamide-linked analogs like GF120918, but this requires validation .
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethylbutanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H26N2O6S
- Molecular Weight : 434.5 g/mol
- CAS Number : 921926-82-1
The structure includes a sulfonamide group linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which is significant for its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : The isoquinoline derivative can interact with receptors in the central nervous system, potentially affecting neurotransmitter release.
- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting potential use as antimicrobial agents.
Antimicrobial Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated efficacy against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.22 μM .
Cytotoxicity and Cancer Research
A series of studies have assessed the cytotoxicity of related compounds in cancer cell lines. For example:
- K562 Cell Line : Compounds similar to this compound were evaluated using the MTT assay. Compounds exhibited IC50 values ranging from 0.65 to 0.96 μM, indicating potential for multidrug resistance reversal in cancer therapy .
Case Study 1: Antimycobacterial Activity
A study synthesized several derivatives of isoquinoline and evaluated their activity against Mycobacterium tuberculosis. Among these, compounds with structural similarities to this compound showed promising results with low MICs .
Case Study 2: Cytotoxicity Profiles
In vitro studies on K562/A02 cell lines showed that certain derivatives had enhanced cytotoxic effects compared to standard chemotherapeutics like verapamil. This suggests that modifications in the isoquinoline structure can lead to improved therapeutic profiles against resistant cancer cells .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
